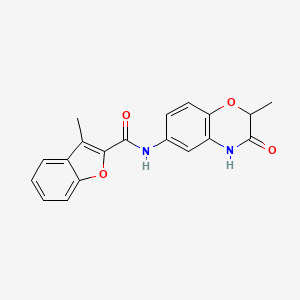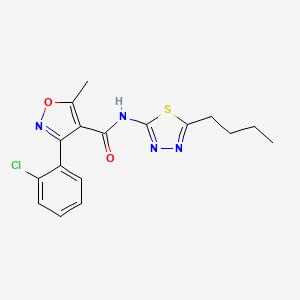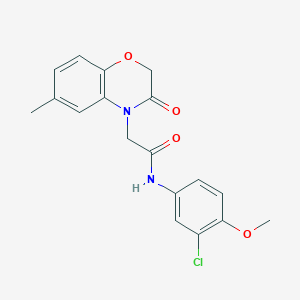![molecular formula C19H25ClN2O2 B4680411 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine](/img/structure/B4680411.png)
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine
Descripción general
Descripción
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, γ-butyrolactone, and is classified as a gamma-aminobutyric acid (GABA) analog.
Mecanismo De Acción
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine works by inhibiting the enzyme, GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, this compound can reduce the activity of dopamine neurons in the brain, which are responsible for the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to a reduction in drug-seeking behavior and a decrease in relapse rates. This compound has also been shown to have anti-convulsant properties and can reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-defined mechanism of action. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is that it has only been tested in animal models and its efficacy in humans is not well-established. Additionally, this compound has a short half-life and may require multiple doses to achieve therapeutic effects.
Direcciones Futuras
There are a number of future directions for research on 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine. One area of interest is its potential use in treating other neurological disorders, such as anxiety and depression. Additionally, there is interest in developing more potent and selective inhibitors of GABA transaminase. Finally, there is interest in developing this compound analogs that have improved pharmacokinetic properties and can be administered orally.
Aplicaciones Científicas De Investigación
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine has been studied extensively for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has been shown to inhibit the enzyme, GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels has been associated with a reduction in drug-seeking behavior and a decrease in relapse rates.
Propiedades
IUPAC Name |
[1-(2-chlorobenzoyl)piperidin-4-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-14-6-4-5-11-22(14)18(23)15-9-12-21(13-10-15)19(24)16-7-2-3-8-17(16)20/h2-3,7-8,14-15H,4-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQFJEOQLQWWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-ethyl-1-methyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4680362.png)
![N-butyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4680365.png)
![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4680373.png)

![2-cyano-N-(3-cyano-2-thienyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4680391.png)

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4680400.png)
![methyl {[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4680416.png)
![N-(3,4-dichlorophenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea](/img/structure/B4680417.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4680425.png)
![2-{[(4-fluorobenzyl)thio]acetyl}-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4680433.png)
![4-(5-chloro-2-methylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4680448.png)